2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
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Overview
Description
“2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide” is a complex organic compound that features a phthalazinone core linked to a triazolopyridine moiety via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate phthalic acid derivatives under acidic or basic conditions.
Synthesis of the Triazolopyridine Moiety: This involves the construction of the triazole ring, often through cycloaddition reactions, followed by the formation of the pyridine ring.
Linking the Moieties: The final step involves coupling the phthalazinone and triazolopyridine units via an acetamide linkage, typically using amide bond formation reactions under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and pyridine rings.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential therapeutic agent due to its structural similarity to known bioactive molecules.
Medicine
The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of “2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores.
Triazolopyridine Derivatives: Compounds featuring the triazolopyridine moiety.
Uniqueness
The uniqueness of “2-(1-oxophthalazin-2(1H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide” lies in its combination of these two moieties, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C18H16N6O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H16N6O2/c25-17(12-24-18(26)14-6-2-1-5-13(14)11-20-24)19-9-8-16-22-21-15-7-3-4-10-23(15)16/h1-7,10-11H,8-9,12H2,(H,19,25) |
InChI Key |
VTSCMWVQVFBJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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